2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine
Overview
Description
2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a sulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a pyrrolidine ring through nucleophilic substitution. The final step often involves the formation of the sulfanyl linkage under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is designed to ensure high efficiency and safety, with stringent control over reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the pyrrolidine ring.
Scientific Research Applications
2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring may enhance binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-(pyrrolidin-1-yl)pyridine
- 2-Nitro-5-(pyrrolidin-1-yl)benzamide
- Pyrrolidine-2-one derivatives
Uniqueness
2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine is unique due to the presence of both a nitro group and a sulfanyl linkage, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-18(20)13-7-6-12(17-9-3-4-10-17)11-14(13)21-15-5-1-2-8-16-15/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXAZDVJGKYLLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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